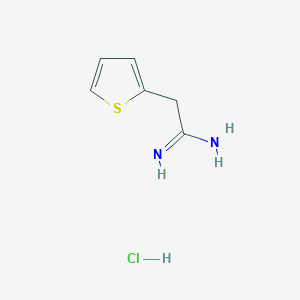

2-(2-Thienyl)ethanimidamide hydrochloride

Description

BenchChem offers high-quality 2-(2-Thienyl)ethanimidamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Thienyl)ethanimidamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-thiophen-2-ylethanimidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2S.ClH/c7-6(8)4-5-2-1-3-9-5;/h1-3H,4H2,(H3,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSLBDBXGRIKBMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CC(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(2-Thienyl)ethanimidamide Hydrochloride: Synthesis, Properties, and Applications

Abstract: This technical guide provides a comprehensive overview of 2-(2-thienyl)ethanimidamide hydrochloride, a heterocyclic compound with significant potential in medicinal chemistry and drug development. Although not extensively characterized in publicly available literature, its structural motifs—a thiophene ring and an ethanimidamide group—suggest a rich chemical profile and diverse application landscape. This document outlines a robust synthetic pathway, predicts key chemical and physical properties based on analogous structures, details expected analytical characteristics, and discusses potential applications informed by the known bioactivity of related compounds. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this and similar molecules.

Introduction: The Scientific Rationale

The intersection of thiophene and amidine functionalities presents a compelling case for chemical exploration. Thiophene and its derivatives are well-established bioisosteres of benzene, often introduced into drug candidates to modulate physicochemical properties and enhance biological activity.[1][2] The thiophene ring is found in numerous approved drugs, where it contributes to favorable pharmacokinetics and target engagement.[1][2][3] The aromatic nature of thiophene allows it to participate in π-stacking interactions with biological targets, while the sulfur atom can engage in hydrogen bonding and other polar interactions, thereby refining binding profiles.[4]

The amidine group, particularly in its protonated hydrochloride salt form, is a strong hydrogen bond donor and can engage in crucial electrostatic interactions with biological targets such as serine proteases.[5] This functional group is a key feature in many enzyme inhibitors and other bioactive molecules. The combination of these two moieties in 2-(2-thienyl)ethanimidamide hydrochloride suggests a molecule with potential for high binding affinity and specificity towards various biological targets.

This guide provides a foundational understanding of this promising, yet under-documented, chemical entity. By leveraging data from close structural analogs and established chemical principles, we present a detailed profile to facilitate further research and development.

Predicted Physicochemical Properties

Direct experimental data for 2-(2-thienyl)ethanimidamide hydrochloride is scarce. However, we can extrapolate key properties from its constituent parts and from the well-characterized analog, 2-phenylethanimidamide hydrochloride.[6]

| Property | Predicted Value / Information | Rationale / Reference |

| Molecular Formula | C₆H₉ClN₂S | Based on chemical structure |

| Molecular Weight | 176.67 g/mol | Calculated from the molecular formula |

| Appearance | White to off-white crystalline solid | Typical for hydrochloride salts of organic bases |

| Solubility | Soluble in water and polar protic solvents (e.g., methanol, ethanol). Limited solubility in nonpolar organic solvents. | The hydrochloride salt form significantly increases aqueous solubility. Thiophene itself is soluble in alcohols and ether.[1] |

| pKa (of the conjugate acid) | ~10-11 | Estimated based on the pKa of similar acyclic amidinium ions. |

| Stability | Stable under standard laboratory conditions. Hydrolyzes under strongly acidic or basic conditions to the corresponding amide or carboxylic acid ester. | Amidine salts are generally stable but can be susceptible to hydrolysis. |

| Melting Point | >150 °C (with decomposition) | Estimated based on similar small molecule hydrochloride salts. |

Synthesis and Mechanism

The most direct and established route to synthesize amidine hydrochlorides from nitriles is the Pinner reaction.[7][8] This acid-catalyzed reaction involves the treatment of a nitrile with an alcohol in the presence of anhydrous hydrogen chloride, followed by reaction with ammonia.

The proposed synthesis of 2-(2-thienyl)ethanimidamide hydrochloride begins with the commercially available precursor, 2-(2-thienyl)acetonitrile.

2-(2-Thienyl)acetonitrile is a known intermediate in the synthesis of pharmaceuticals.[9] Several methods for its preparation have been reported, including the reaction of 2-chloromethylthiophene with sodium cyanide.[9][10]

The Pinner reaction proceeds in two main stages: the formation of an imidate ester hydrochloride (a Pinner salt), followed by aminolysis to the amidine hydrochloride.[7]

Experimental Protocol: Synthesis of 2-(2-Thienyl)ethanimidamide hydrochloride

Step 1: Formation of the Pinner Salt (Ethyl 2-(2-thienyl)ethanimidate hydrochloride)

-

Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, a drying tube (filled with CaCl₂), and a low-temperature thermometer is assembled and flame-dried under a stream of inert gas (e.g., argon or nitrogen).

-

Reagents: Anhydrous diethyl ether is added to the flask, followed by equimolar amounts of 2-(2-thienyl)acetonitrile and anhydrous ethanol.

-

Reaction: The mixture is cooled to 0°C in an ice bath. Anhydrous hydrogen chloride gas is then bubbled through the solution with vigorous stirring. The reaction is highly exothermic and the temperature should be maintained below 10°C.

-

Isolation: As the reaction proceeds, the Pinner salt will precipitate as a white solid. After the reaction is complete (monitored by TLC or disappearance of the nitrile peak in IR), the reaction mixture is allowed to stand at low temperature to complete precipitation. The solid is then collected by filtration, washed with cold anhydrous diethyl ether, and dried under vacuum.

Causality: The use of anhydrous conditions is critical, as any water present will hydrolyze the intermediate imidate to an ester.[7] Gaseous HCl serves as both the catalyst and the source of the hydrochloride salt.[11] Low temperatures are necessary to prevent the thermodynamically unstable imidate salt from eliminating to an amide and alkyl chloride.[7]

Step 2: Aminolysis to 2-(2-Thienyl)ethanimidamide hydrochloride

-

Setup: The isolated Pinner salt is suspended in a suitable anhydrous solvent, such as ethanol, in a clean, dry flask.

-

Reagent Addition: The suspension is cooled in an ice bath, and a solution of anhydrous ammonia in ethanol is added dropwise with stirring.

-

Reaction: The reaction mixture is stirred at room temperature until the conversion is complete (monitored by TLC or ¹H NMR).

-

Work-up and Purification: The solvent and excess ammonia are removed under reduced pressure. The resulting crude solid is then purified by recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether) to yield pure 2-(2-thienyl)ethanimidamide hydrochloride.

The mechanism of the Pinner reaction involves the activation of the nitrile by protonation, followed by nucleophilic attack by the alcohol.

Caption: Mechanism of the Pinner reaction for amidine synthesis.

The overall experimental workflow can be visualized as a two-stage process.

Caption: Workflow for the synthesis of the target compound.

Analytical Characterization

The structure and purity of the synthesized 2-(2-thienyl)ethanimidamide hydrochloride would be confirmed using a suite of standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the thienyl ring protons, typically in the aromatic region (δ 6.5-8.0 ppm), with coupling constants indicative of their relative positions.[12] A singlet for the methylene (-CH₂-) protons adjacent to the thiophene ring would be expected, along with broad signals for the -NH₂ protons of the amidinium group, which may exchange with D₂O.

-

¹³C NMR: The carbon spectrum will show signals for the four distinct carbons of the thiophene ring, the methylene carbon, and the amidinium carbon (C=N⁺). The chemical shifts of the thiophene carbons are influenced by the substituent.[13]

-

-

Infrared (IR) Spectroscopy:

-

A strong, broad absorption band in the region of 3400-3000 cm⁻¹ corresponding to the N-H stretching vibrations of the R-NH₂⁺ group.

-

A strong absorption band around 1650-1680 cm⁻¹ due to the C=N stretching of the amidinium ion.

-

Characteristic bands for the C-H and ring stretching vibrations of the thiophene ring.[14]

-

-

Mass Spectrometry (MS):

-

Electrospray ionization (ESI) mass spectrometry in positive ion mode would show a prominent peak for the parent cation [M-Cl]⁺ at m/z corresponding to the free base (C₆H₈N₂S).

-

-

Elemental Analysis:

-

Combustion analysis should yield percentages of C, H, N, S, and Cl that are in close agreement with the calculated values for the molecular formula C₆H₉ClN₂S.

-

Chemical Reactivity and Stability

-

Reactivity of the Thiophene Ring: The thiophene ring is aromatic but more reactive towards electrophilic substitution than benzene.[15][16] Reactions such as halogenation, nitration, and acylation will preferentially occur at the 5-position of the thiophene ring, as the 2-substituent directs incoming electrophiles to this position.

-

Reactivity of the Ethanimidamidium Group: The C=N double bond is susceptible to nucleophilic attack, although this reactivity is lower in the protonated form. The primary reactivity of interest is its ability to act as a bidentate hydrogen bond donor in molecular recognition events.

-

Hydrolytic Stability: As a salt of a strong acid (HCl) and a weak base, the compound will be most stable in mildly acidic aqueous solutions. In neutral or alkaline solutions, it will exist in equilibrium with its free base form. Prolonged exposure to strong acids or bases will lead to hydrolysis, first to 2-(2-thienyl)acetamide and subsequently to 2-(2-thienyl)acetic acid.

-

Storage: The compound should be stored in a cool, dry place, under an inert atmosphere to prevent moisture uptake and potential degradation.[17]

Safety and Handling

No specific safety data exists for 2-(2-thienyl)ethanimidamide hydrochloride. However, based on the known hazards of analogous amidine hydrochlorides and the precursor 2-(2-thienyl)acetonitrile, the following precautions are advised.[17][18][19]

-

GHS Hazard Classification (Predicted):

-

Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[17][18]

-

Skin Irritation (Category 2), H315: Causes skin irritation.[17][18]

-

Eye Irritation (Category 2A), H319: Causes serious eye irritation.[17][18]

-

Specific Target Organ Toxicity - Single Exposure (Category 3), H335: May cause respiratory irritation.[17][18]

-

-

Handling:

-

Use in a well-ventilated area, preferably in a chemical fume hood.[19]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[19]

-

Avoid inhalation of dust and contact with skin and eyes.[17][19]

-

Wash hands thoroughly after handling.

-

-

First Aid:

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.

-

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

-

Potential Applications in Drug Development

The structural features of 2-(2-thienyl)ethanimidamide hydrochloride make it an attractive scaffold for medicinal chemistry programs.

-

Enzyme Inhibition: The positively charged amidinium group is an excellent mimic of a protonated arginine side chain and can effectively target the active sites of enzymes that process arginine-containing substrates, such as serine proteases (e.g., thrombin, trypsin).[5]

-

Antimicrobial Agents: Both thiophene and amidine moieties are present in various compounds with demonstrated antibacterial and antifungal activities.[1][3][5] The combination could lead to novel antimicrobial agents.

-

Anticancer Therapeutics: Thiophene derivatives have been investigated as anticancer agents, acting through various mechanisms.[1][3][20] The amidine group could further enhance binding to target proteins implicated in cancer pathways.

-

Scaffold for Library Synthesis: This molecule serves as a versatile building block. The thiophene ring can be further functionalized, and the amidine group can be N-substituted to create a library of analogs for screening against a wide range of biological targets.

Conclusion

2-(2-Thienyl)ethanimidamide hydrochloride represents a molecule of significant synthetic and medicinal interest. While direct experimental data is limited, a comprehensive profile can be constructed through an understanding of its constituent functional groups and by drawing parallels with well-documented analogs. This guide provides a robust framework for its synthesis via the Pinner reaction, predicts its key physicochemical and spectroscopic properties, and outlines its potential as a valuable scaffold in drug discovery. The information presented herein is intended to serve as a catalyst for further investigation into the chemical and biological properties of this promising compound.

References

-

Jadhav, S. D., & Sharma, P. (2017). Therapeutic importance of synthetic thiophene. World Journal of Pharmaceutical Research, 6(5), 558-574. [Link]

-

Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene. (n.d.). Pharmaguideline. [Link]

-

Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023). ACS Publications. [Link]

- CN104513225A - Preparation method of 2-thiopheneacetonitrile. (2015).

-

Satonaka, H. (1983). The substituent effects in thiophene compounds. I. 1H NMR and IR studies in methyl (substituted 2-thiophenecarboxylate)s. Bulletin of the Chemical Society of Japan, 56(8), 2463-2467. [Link]

- CN104447679A - 2-thiopheneacetonitrile and 2-thiopheneethylamine preparing method. (2015).

-

Kpoezoun, A., Baba, G., & Guillemin, J.-C. (2024). N-Unsubstituted 2- and 3-thiophenimines. Organic & Biomolecular Chemistry. [Link]

-

Pinner reaction. (n.d.). In Wikipedia. Retrieved January 24, 2026, from [Link]

-

Synthesis and anticancer activity of some thiophene, thienyl‐thiazole and thienyl‐benzofuran analogues. (n.d.). ResearchGate. [Link]

-

Tewari, A. K. (n.d.). CHB-401: Heterocyclic Compounds (Section B) THIOPHENE. Banaras Hindu University. [Link]

-

The Thienyl Moiety: Enhancing Peptide Properties for Medicinal Chemistry Applications. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Synthesis of alpha-[p-tolylthio)[p-(2-thienylcarbonyl)phenyl]acetonitrile. (n.d.). PrepChem.com. [Link]

-

Del Mazza, D., Reinecke, M. G., & Smith, W. B. (1989). Analysis of the carbon and proton NMR spectra of 2‐arylthiophenes and related heterocycles. Magnetic Resonance in Chemistry, 27(2), 187–190. [Link]

-

12 Chemical Reactions of Thiophene. (2018, August 8). YouTube. [Link]

-

Derivatives and Synthesis of Heterocyclic Compound: Thiophene. (2022). Research and Reviews: Journal of Medicinal & Organic Chemistry. [Link]

-

Gronowitz, S., & Jägersten, I. (1981). 13C-NMR SPECTRAL DATA FOR SUBSTITUTED THIENO[2,3-b]- AND THIENO[3,2-b]PYRIDINES AND THE CORRELATION OF IPSO SUBSTITUENT CHEMICAL SHIFTS. Chemical Scripta, 18, 1-5. [Link]

-

Al-Moktadir, A., & Ahsan, M. (2023). Amidine containing compounds: Antimicrobial activity and its potential in combating antimicrobial resistance. Heliyon, 9(10), e20380. [Link]

-

Structures of important thiophene-based drugs. (n.d.). ResearchGate. [Link]

-

Takeda, S., & Iijima, T. (1959). The Infrared Absorption Spectra of Thiophene Derivatives. Journal of the Chemical Society of Japan, Pure Chemistry Section, 80(11), 1299-1302. [Link]

-

Pinner Reaction: Nitrile to amidine, ester, ortho-ester & thio-ester via Pinner salt as intermediate. (2019, November 18). YouTube. [Link]

-

Thiophene. (n.d.). In Wikipedia. Retrieved January 24, 2026, from [Link]

-

Amidine synthesis by imidoylation. (n.d.). Organic Chemistry Portal. [Link]

-

Pyrrole and Thiophene reactivity. (2014, November 8). Reddit. [Link]

- US5962693A - Efficient method for the conversion of nitriles to amidines. (1999).

-

A Lewis acid-promoted Pinner reaction. (2013). Beilstein Journal of Organic Chemistry, 9, 1596–1602. [Link]

Sources

- 1. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rroij.com [rroij.com]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. Amidine containing compounds: Antimicrobial activity and its potential in combating antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Pinner reaction - Wikipedia [en.wikipedia.org]

- 8. youtube.com [youtube.com]

- 9. CN104513225A - Preparation method of 2-thiopheneacetonitrile - Google Patents [patents.google.com]

- 10. CN104447679A - 2-thiopheneacetonitrile and 2-thiopheneethylamine preparing method - Google Patents [patents.google.com]

- 11. US5962693A - Efficient method for the conversion of nitriles to amidines - Google Patents [patents.google.com]

- 12. semanticscholar.org [semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 15. bhu.ac.in [bhu.ac.in]

- 16. reddit.com [reddit.com]

- 17. file.medchemexpress.com [file.medchemexpress.com]

- 18. cdn.caymanchem.com [cdn.caymanchem.com]

- 19. chemicalbook.com [chemicalbook.com]

- 20. researchgate.net [researchgate.net]

A Technical Guide to the Biological Activity of 2-(2-Thienyl)ethanimidamide hydrochloride (Talipexole)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides an in-depth technical analysis of 2-(2-Thienyl)ethanimidamide hydrochloride, known pharmaceutically as Talipexole. The primary focus of this guide is its well-established biological activity as a potent and selective dopamine D2 receptor agonist. Talipexole serves as a critical therapeutic agent for managing Parkinson's disease by mimicking the action of endogenous dopamine in the brain.[1] Beyond its principal mechanism, this guide explores its secondary pharmacological activities, including α2-adrenergic agonism and potential neuroprotective effects.[2][3] Detailed experimental protocols for in vitro characterization, summaries of its pharmacokinetic profile, and discussions on its therapeutic applications are provided to offer a comprehensive resource for researchers in neuropharmacology and drug development.

Introduction: Chemical Identity and Therapeutic Context

2-(2-Thienyl)ethanimidamide hydrochloride, commercially known as Talipexole (trade name Domin), is a non-ergoline dopamine agonist developed for the treatment of Parkinson's disease.[1][2] Parkinson's disease is a neurodegenerative disorder characterized by the progressive loss of dopamine-producing neurons in the substantia nigra region of the brain.[1] This dopamine deficiency leads to the hallmark motor symptoms of the disease, including tremors, rigidity, bradykinesia (slowness of movement), and postural instability.[1] Talipexole's therapeutic efficacy stems from its ability to cross the blood-brain barrier and directly stimulate dopamine D2 receptors, thereby compensating for the lack of natural dopamine and alleviating motor deficits.[1] It was first introduced in Japan in 1996 for this indication.[2]

Primary Mechanism of Action: Dopamine D2 Receptor Agonism

The cornerstone of Talipexole's biological activity is its function as a potent agonist at dopamine D2 receptors.[1] Dopamine receptors are G-protein coupled receptors (GPCRs) classified into two main families: D1-like (D1 and D5) and D2-like (D2, D3, and D4). D2-like receptors, upon activation, typically inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). By binding to and activating these D2 receptors, particularly postsynaptic receptors in the striatum, Talipexole mimics the effects of dopamine, helping to restore normal motor function.[1][4][5] This direct stimulation of dopamine receptors is a key strategy in Parkinson's therapy, especially in the early stages of the disease.[4]

Receptor Subtype Selectivity

While Talipexole is broadly classified as a D2 agonist, the D2-like family comprises D2, D3, and D4 subtypes. The precise binding affinities for each subtype contribute to the overall pharmacological profile of the drug. Research into similar non-ergoline agonists like Pramipexole shows a high affinity for the D2 receptor family, with a notable preference for the D3 subtype.[6][7][8] This profile is relevant as D3 receptors are also implicated in the modulation of motor control and cognitive functions. Further research has focused on creating Talipexole derivatives to explore and optimize binding to D2 and D3 receptors.

Caption: Talipexole's mechanism as a D2 receptor agonist.

Secondary and Potential Biological Activities

α2-Adrenergic Agonism

In addition to its primary dopaminergic activity, Talipexole is also known to be an α2-adrenergic agonist.[2] This activity is a distinguishing feature from some other dopamine agonists and may contribute to its overall side-effect profile, which includes drowsiness and dizziness.[2] The α2-adrenergic system is involved in regulating alertness, blood pressure, and pain perception, and interaction with these receptors should be considered during preclinical and clinical evaluation.

Potential Neuroprotective Effects

A significant area of research interest is the potential for Talipexole to exert neuroprotective effects, which could slow the progression of neurodegeneration in Parkinson's disease. Studies have suggested that Talipexole may protect dopaminergic neurons through mechanisms independent of dopamine receptor stimulation. These proposed mechanisms include:

-

Hydroxyl Radical Scavenging: In vitro experiments have shown that Talipexole can inhibit the adduction reaction of hydroxyl radicals, suggesting a direct antioxidant or free-radical scavenging capability.[3]

-

Induction of Anti-Apoptotic Proteins: Pre-treatment of neuroblastoma cells with Talipexole has been shown to increase the levels of the anti-apoptotic protein Bcl-2.[9] This action helps to protect cells from MPP+-induced apoptosis, a common laboratory model for Parkinson's disease pathology.[9] This effect appears to be distinct from its dopamine receptor-mediated actions.[9]

These findings suggest a dual action for Talipexole: direct symptomatic relief through D2 agonism and a potential disease-modifying effect through neuroprotection.[9]

Pharmacological Data & Profile

Receptor Binding Affinity

The potency of a dopamine agonist is often quantified by its binding affinity (Ki) for its target receptors. While specific Ki values for Talipexole are distributed across various studies, a comparative analysis with other agonists provides context. For instance, studies on similar non-ergot agonists highlight their high affinity for the D2-like family of receptors.

Table 1: Comparative Binding Affinities (Ki, nM) of Dopamine Agonists

| Compound | D1 Receptor | D2 Receptor | D3 Receptor | α2-Adrenergic |

|---|---|---|---|---|

| Talipexole | Low Affinity | High Affinity | High Affinity | Moderate Affinity |

| Pramipexole | >10,000 | 3.9 | 0.5 | High Affinity |

| Ropinirole | >10,000 | 98,700 (µM) | Moderate Affinity | Moderate Affinity |

| Bromocriptine | Moderate Affinity | 0.61 | Moderate Affinity | Moderate Affinity |

(Note: Data is compiled from multiple sources for illustrative purposes.[2][7][10][11] Direct comparison requires standardized assay conditions.)

Pharmacokinetics

The pharmacokinetic profile of Talipexole indicates it is suitable for oral administration.[1] Studies in healthy volunteers have shown that its pharmacokinetics are not significantly altered when co-administered with L-dopa preparations (co-beneldopa), a common practice in Parkinson's therapy.[12][13] This lack of significant drug-drug interaction is a favorable clinical attribute.[12] The primary side effects noted are mild gastrointestinal irritation.[12][13]

Experimental Protocols for Biological Characterization

In Vitro Functional Assay: Dopamine Receptor Activation

To determine the functional agonism of Talipexole at dopamine receptors, a cell-based assay measuring downstream signaling, such as changes in cAMP levels, is a standard approach.[14]

Objective: To quantify the potency (EC50) of Talipexole in activating D2 receptors expressed in a recombinant cell line.

Methodology:

-

Cell Culture: Maintain a stable cell line (e.g., CHO or HEK293) expressing the human dopamine D2 receptor.

-

Cell Plating: Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.

-

Forskolin Stimulation: Treat the cells with forskolin to stimulate adenylyl cyclase, thereby increasing intracellular cAMP levels.

-

Compound Addition: Immediately add varying concentrations of Talipexole (e.g., from 1 pM to 10 µM) to the wells. Include a control group with only forskolin.

-

Incubation: Incubate the plates at 37°C for a specified period (e.g., 30 minutes) to allow for receptor activation and modulation of cAMP production.

-

Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay, such as Homogeneous Time-Resolved Fluorescence (HTRF).[15]

-

Data Analysis: The activation of the Gi-coupled D2 receptor by Talipexole will inhibit adenylyl cyclase, leading to a dose-dependent decrease in the forskolin-stimulated cAMP signal. Plot the percentage inhibition of the cAMP signal against the log concentration of Talipexole. Fit the data to a four-parameter logistic equation to determine the EC50 value.

Causality and Validation: This protocol is self-validating. The use of a known D2 agonist as a positive control will confirm the assay is performing correctly. The dose-dependent nature of the response provides confidence that the observed effect is specific to the compound's interaction with the receptor.

Caption: Workflow for an in vitro cAMP functional assay.

In Vivo Model: MPTP-Induced Parkinsonism

To assess the therapeutic potential of Talipexole in a preclinical setting, the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) primate model is frequently used. MPTP is a neurotoxin that selectively destroys dopaminergic neurons, closely mimicking the pathology of Parkinson's disease.

Objective: To evaluate the efficacy of Talipexole in reversing motor deficits in MPTP-treated marmosets.

Methodology:

-

Model Induction: Administer MPTP to common marmosets to induce stable and persistent parkinsonian motor deficits.[5]

-

Baseline Assessment: Quantify the baseline motor activity and parkinsonian symptoms (e.g., akinesia, incoordination) using a standardized scoring system.

-

Drug Administration: Administer Talipexole via a relevant route (e.g., subcutaneous or intraperitoneal injection) at various doses.[5][16]

-

Behavioral Monitoring: Continuously monitor and score the animals' motor activity and clinical signs for several hours post-administration.

-

Combination Therapy (Optional): Evaluate the antiparkinsonian activity of Talipexole in combination with L-dopa to assess for synergistic effects, which has been shown to significantly enhance its efficacy.[5]

-

Chronic Treatment: To assess for tolerance and long-term effects, administer Talipexole daily for an extended period (e.g., 21 days) and monitor motor behavior.[5]

Expected Outcome: Talipexole is expected to produce a dose-dependent increase in motor activity and a reversal of parkinsonian symptoms.[16] Chronic treatment has been shown not to lead to tolerance, supporting its potential for long-term therapeutic use.[5]

Therapeutic Implications and Future Directions

Talipexole is an established treatment for the motor symptoms of Parkinson's disease.[1][2] Its efficacy, particularly when combined with L-dopa, makes it a valuable tool in the clinical management of the disease.[5] Additionally, its potential use has been explored for Restless Legs Syndrome, another condition linked to dopamine dysregulation.[1][4]

Future research should focus on several key areas:

-

Neuroprotection: Further elucidating and confirming the neuroprotective mechanisms of Talipexole in more advanced preclinical models is critical. If proven, this would elevate its status from a purely symptomatic treatment to a disease-modifying agent.

-

Receptor Subtype Selectivity: The development of Talipexole analogs with refined selectivity for D2 versus D3 receptors could lead to therapies with improved efficacy or a more favorable side-effect profile.

-

Off-Target Effects: A more profound understanding of the clinical implications of its α2-adrenergic activity could help in managing side effects and identifying patient populations most likely to benefit from treatment.

Conclusion

2-(2-Thienyl)ethanimidamide hydrochloride (Talipexole) is a pharmacologically significant molecule with a well-defined role as a dopamine D2 receptor agonist. Its ability to effectively manage the motor symptoms of Parkinson's disease is the foundation of its clinical utility. The emerging evidence of potential neuroprotective activities, including antioxidant effects and induction of anti-apoptotic proteins, presents an exciting avenue for future research. This guide provides a foundational understanding of Talipexole's biological activity, offering both established knowledge and a forward-looking perspective for scientists and clinicians in the field of neurodegenerative disease.

References

-

Patsnap Synapse. (2024, June 14). What is Talipexole Hydrochloride used for?[Link]

-

Parkinson's UK. (2025, May 28). Dopamine agonists (pramipexole, ropinirole, rotigotine). [Link]

-

Wikipedia. (n.d.). Dopamine agonist. [Link]

-

Wikipedia. (n.d.). Talipexole. [Link]

-

Kanda, T., et al. (1993). Antiparkinsonian activity of talipexole in MPTP-treated monkeys: in combination with L-dopa and as chronic treatment. PubMed. [Link]

-

Naoi, M., et al. (1997). Talipexole protects dopaminergic neurons from methamphetamine toxicity in C57BL/6N mouse. PubMed. [Link]

-

Panzarini, E., et al. (2017). Assessment of in vitro dopamine-neuroblastoma cell interactions with a bioelectric biosensor: perspective for a novel in vitro functional assay for dopamine agonist/antagonist activity. PubMed. [Link]

-

Liu, Y. M., et al. (2009). Pharmacokinetic profile of talipexole in healthy volunteers is not altered when it is co-administered with Madopar (co-beneldopa). PubMed. [Link]

-

Stank, L., et al. (2019). Talipexole variations as novel bitopic dopamine D2 and D3 receptor ligands. Royal Society of Chemistry. [Link]

-

MDPI. (2023). Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight. MDPI. [Link]

-

Iida, M., et al. (1999). Protective effects of the antiparkinsonian drugs talipexole and pramipexole against 1-methyl-4-phenylpyridinium-induced apoptotic death in human neuroblastoma SH-SY5Y cells. PubMed. [Link]

-

Nakajima, S., et al. (2013). Binding of Pramipexole to Extrastriatal Dopamine D2/D3 Receptors in the Human Brain: A Positron Emission Tomography Study Using 11C-FLB 457. PLOS One. [Link]

-

Liu, Y. M., et al. (2009). Pharmacokinetic profile of talipexole in healthy volunteers is not altered when it is co-administered with Madopar (co-beneldopa). Ovid. [Link]

-

Sitte, H. H., & Freissmuth, M. (2015). In vitro assays for the functional characterization of the dopamine transporter (DAT). PMC. [Link]

-

Davis Phinney Foundation. (2026, January 6). Two New Parkinson's Therapies Enter Final Stages of Clinical Trials. [Link]

-

Kanda, T., et al. (1991). Effects of talipexole on motor behavior in normal and MPTP-treated common marmosets. Naunyn-Schmiedeberg's Archives of Pharmacology. [Link]

-

MDPI. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. MDPI. [Link]

-

ResearchGate. (n.d.). Binding affinity of dopamine agonists for dopaminergic and nondopaminergic receptors. [Link]

-

Encyclopedia.pub. (2024, January 16). Biological Activities of Thiophenes. [Link]

-

MDPI. (2019). Qualitative Assay to Detect Dopamine Release by Ligand Action on Nicotinic Acetylcholine Receptors. MDPI. [Link]

-

Hubble, J. P. (2000). Pre-clinical studies of pramipexole: clinical relevance. PubMed. [Link]

-

Gerlach, M., et al. (2003). Dopamine receptor agonists in current clinical use: comparative dopamine receptor binding profiles defined in the human striatum. PubMed. [Link]

-

UVA Health. (2025, October 27). Research Breakthroughs Lead to Potential New Parkinson's Drug. [Link]

-

Adooq Bioscience. (n.d.). Dopamine Receptors inhibitors. [Link]

-

Hall, E. D., et al. (1996). Neuroprotective effects of the dopamine D2/D3 agonist pramipexole against postischemic or methamphetamine-induced degeneration of nigrostriatal neurons. PubMed. [Link]

-

ResearchGate. (2018). Biological and Pharmacological Activity of Thiophene and its Derivatives. [Link]

-

Ogawa, N., et al. (1996). Neuroprotective effects of the dopamine agonists pramipexole and bromocriptine in 3-acetylpyridine-treated rats. PubMed. [Link]

-

Journal of American Science. (2013). Synthesis of Some Medicinal and Biological Active (2E) 2-(Substituted 2-thienylmethylene)-4-oxo-arylbutanamides and (2E,3Z). [Link]

-

MDPI. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. [Link]

-

Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Dopamine Receptor Functional Assay Service. [Link]

Sources

- 1. What is Talipexole Hydrochloride used for? [synapse.patsnap.com]

- 2. Talipexole - Wikipedia [en.wikipedia.org]

- 3. Talipexole protects dopaminergic neurons from methamphetamine toxicity in C57BL/6N mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dopamine agonists (pramipexole, ropinirole, rotigotine) | Parkinson's UK [parkinsons.org.uk]

- 5. Antiparkinsonian activity of talipexole in MPTP-treated monkeys: in combination with L-dopa and as chronic treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dopamine agonist - Wikipedia [en.wikipedia.org]

- 7. Binding of Pramipexole to Extrastriatal Dopamine D2/D3 Receptors in the Human Brain: A Positron Emission Tomography Study Using 11C-FLB 457 | PLOS One [journals.plos.org]

- 8. Pre-clinical studies of pramipexole: clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Protective effects of the antiparkinsonian drugs talipexole and pramipexole against 1-methyl-4-phenylpyridinium-induced apoptotic death in human neuroblastoma SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Dopamine receptor agonists in current clinical use: comparative dopamine receptor binding profiles defined in the human striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pharmacokinetic profile of talipexole in healthy volunteers is not altered when it is co-administered with Madopar (co-beneldopa) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ovid.com [ovid.com]

- 14. Hi-Affi™ In Vitro Cell based Dopamine Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]

- 15. mdpi.com [mdpi.com]

- 16. Effects of talipexole on motor behavior in normal and MPTP-treated common marmosets - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(2-Thienyl)ethanimidamide Hydrochloride: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(2-Thienyl)ethanimidamide hydrochloride, a molecule of interest in medicinal chemistry and synthetic organic chemistry. While the specific historical discovery of this compound is not extensively documented in readily available literature, this guide elucidates its chemical properties, a plausible and scientifically grounded synthetic pathway, and its potential applications based on the known bioactivities of related thiophene-containing structures. This document serves as a foundational resource for researchers exploring the utility of this compound in drug discovery and development.

Introduction and Physicochemical Properties

2-(2-Thienyl)ethanimidamide hydrochloride, with the CAS Number 6449-64-5, is a chemical compound featuring a thiophene ring linked to an ethanimidamide group, presented as a hydrochloride salt. The presence of the thiophene moiety, a sulfur-containing aromatic heterocycle, and the amidine functional group suggests its potential for diverse chemical reactivity and biological activity. Thiophene and its derivatives are known to be important scaffolds in a wide range of pharmaceuticals and agrochemicals.

Below is a summary of the key physicochemical properties of 2-(2-Thienyl)ethanimidamide hydrochloride:

| Property | Value | Source |

| CAS Number | 6449-64-5 | [1] |

| Molecular Formula | C₆H₉ClN₂S | [1] |

| Molecular Weight | 176.67 g/mol | [1] |

| Canonical SMILES | C1=CSC(=C1)CC(=N)N.Cl | |

| Physical State | Solid (predicted) | |

| Solubility | Soluble in polar solvents (e.g., water, methanol, ethanol) |

Plausible Synthesis Pathway: The Pinner Reaction

While the original synthesis of 2-(2-Thienyl)ethanimidamide hydrochloride is not prominently documented, a logical and well-established method for its preparation is through the Pinner reaction. This reaction provides a reliable route to imidates from nitriles, which can then be converted to the corresponding amidines.[2][3]

The proposed synthesis commences with the readily available starting material, 2-thiopheneacetonitrile.

Figure 1: Proposed synthesis of 2-(2-Thienyl)ethanimidamide hydrochloride via the Pinner reaction.

Step-by-Step Experimental Protocol:

Part A: Synthesis of Ethyl 2-(2-thienyl)acetimidate hydrochloride (Pinner Salt)

-

Anhydrous Conditions: Ensure all glassware is thoroughly dried, and all reagents and solvents are anhydrous. The Pinner reaction is sensitive to moisture.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube, dissolve 2-thiopheneacetonitrile in an excess of anhydrous ethanol.

-

Acidification: Cool the solution in an ice bath and bubble dry hydrogen chloride gas through the stirred solution. The reaction is exothermic, so maintain the temperature below 10°C.

-

Reaction Monitoring: Continue the addition of HCl gas until the solution is saturated. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Isolation of Pinner Salt: Upon completion, the ethyl 2-(2-thienyl)acetimidate hydrochloride will precipitate from the solution. The solid can be collected by filtration, washed with cold anhydrous diethyl ether, and dried under vacuum.

Part B: Synthesis of 2-(2-Thienyl)ethanimidamide hydrochloride

-

Ammonolysis: Suspend the isolated Pinner salt in a solution of anhydrous ammonia in ethanol.

-

Reaction: Stir the mixture at room temperature. The reaction involves the nucleophilic attack of ammonia on the imidate, leading to the formation of the amidine and ethanol.

-

Product Isolation: After the reaction is complete (monitored by TLC), the solvent can be removed under reduced pressure. The resulting solid is 2-(2-Thienyl)ethanimidamide hydrochloride.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether.

Analytical Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected to show characteristic signals for the thiophene ring protons, the methylene protons adjacent to the thiophene ring, and the protons of the amidinium group.

-

¹³C NMR: Will display resonances for the carbon atoms of the thiophene ring, the methylene carbon, and the amidinium carbon.

-

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the free base (C₆H₈N₂S) and fragmentation patterns consistent with the structure.

-

Infrared (IR) Spectroscopy: Characteristic absorption bands for the N-H stretching of the amidinium group, C=N stretching, and vibrations associated with the thiophene ring are expected.

-

Elemental Analysis: The percentage composition of carbon, hydrogen, nitrogen, chlorine, and sulfur should be in agreement with the calculated values for the molecular formula C₆H₉ClN₂S.

Potential Applications in Drug Discovery and Development

The structural motifs present in 2-(2-Thienyl)ethanimidamide hydrochloride suggest several potential avenues for research and application in medicinal chemistry.

Antimicrobial and Antifungal Activity

Thiophene-containing compounds are known to exhibit a broad spectrum of antimicrobial and antifungal activities. The thiophene ring is a key component in several marketed drugs with these properties. Furthermore, amidine-containing compounds have also been investigated as antimicrobial agents. The combination of these two functional groups in a single molecule makes 2-(2-Thienyl)ethanimidamide hydrochloride a candidate for screening against various bacterial and fungal strains.[4][5]

Enzyme Inhibition

The amidine group is a known pharmacophore that can participate in hydrogen bonding and electrostatic interactions with the active sites of enzymes. Depending on the overall shape and electronic properties of the molecule, it could be investigated as an inhibitor for various enzyme classes, such as proteases or kinases.

Precursor for Heterocyclic Synthesis

The ethanimidamide group is a versatile functional group that can be used as a building block for the synthesis of more complex heterocyclic systems, such as pyrimidines, triazines, and imidazoles. These resulting heterocyclic compounds could then be evaluated for a wide range of biological activities.

Sources

The Thiophene Scaffold: A Privileged Structure in Modern Drug Discovery

An In-depth Technical Guide to the Structure-Activity Relationship of Thienyl Compounds

Abstract

The thiophene ring, a five-membered aromatic heterocycle containing a single sulfur atom, stands as a cornerstone in medicinal chemistry.[1][2][3] Its unique physicochemical properties, including its role as a bioisostere of the benzene ring, have cemented its status as a "privileged scaffold" in the design of novel therapeutics.[1] This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of thienyl compounds across various therapeutic areas. We will delve into the causal relationships behind experimental design choices, supported by detailed protocols and authoritative references, to offer researchers and drug development professionals a field-proven perspective on harnessing the full potential of this versatile moiety.

The Thiophene Core: Physicochemical Properties and Synthetic Landscape

The term "thiophene" originates from the Greek words 'theion' (sulfur) and 'phaino' (to show or appear), a nod to its discovery by Viktor Meyer in 1882 as a contaminant in benzene.[1] This close chemical resemblance to benzene is a defining feature. Thiophene is a colorless liquid with a benzene-like odor and its aromaticity governs much of its reactivity.[4]

Bioisosterism with the Phenyl Ring

One of the most exploited features of the thiophene ring in drug design is its role as a classical bioisostere of the phenyl ring.[1][5] This substitution can offer several advantages:

-

Modulation of Physicochemical Properties: The presence of the sulfur atom alters the electronic distribution, polarity, and lipophilicity compared to a phenyl group, which can fine-tune a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

-

Improved Metabolic Stability: In some instances, replacing a phenyl ring with a thiophene can block or alter sites of metabolic oxidation, leading to a more favorable pharmacokinetic profile.[1]

-

Enhanced Target Binding: The sulfur atom can participate in unique interactions with biological targets, such as hydrogen bonding and other polar interactions, potentially increasing binding affinity and selectivity.[6]

Synthetic Strategies for Thiophene Ring Construction

A diverse array of synthetic methodologies allows for the construction of variously substituted thiophene cores. The choice of a specific synthetic route is often dictated by the desired substitution pattern and the compatibility of functional groups.

Classical Synthesis Methods:

-

Paal-Knorr Thiophene Synthesis: This method involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent.[4]

-

Gewald Aminothiophene Synthesis: This versatile one-pot reaction combines an α-cyano ester, an aldehyde or ketone, and elemental sulfur in the presence of a base to yield 2-aminothiophenes.[4]

-

Volhard-Erdmann Cyclization: This involves the reaction of disodium succinate with phosphorus heptasulfide.[1][4]

Modern Synthetic Approaches:

More contemporary methods often employ metal catalysis to achieve higher efficiency and regioselectivity.[1]

Experimental Protocol: Gewald Aminothiophene Synthesis

This protocol describes a general procedure for the synthesis of a 2-aminothiophene-3-carboxylate derivative.

Materials:

-

Ethyl cyanoacetate

-

A suitable ketone or aldehyde

-

Elemental sulfur

-

A suitable base (e.g., morpholine or triethylamine)

-

Ethanol (solvent)

Procedure:

-

To a solution of ethyl cyanoacetate (1.0 eq) and the ketone/aldehyde (1.0 eq) in ethanol, add the base (0.5 eq).

-

Stir the mixture at room temperature for 15 minutes.

-

Add elemental sulfur (1.1 eq) in one portion.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water and stir.

-

Collect the precipitated solid by filtration, wash with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure 2-aminothiophene derivative.

Causality behind Experimental Choices:

-

The base catalyzes the initial Knoevenagel condensation between the active methylene compound (ethyl cyanoacetate) and the carbonyl compound.

-

Elemental sulfur acts as the sulfur source for the subsequent cyclization.

-

Refluxing provides the necessary energy for the reaction to proceed to completion.

-

Precipitation in ice-cold water allows for the isolation of the solid product.

Caption: Workflow of the Gewald Aminothiophene Synthesis.

Structure-Activity Relationships of Thienyl Compounds in Major Therapeutic Areas

The versatility of the thiophene scaffold is evident in the wide range of biological activities exhibited by its derivatives.[2] To date, at least 26 FDA-approved drugs contain a thiophene nucleus, spanning various pharmacological classes.[1]

Anticancer Agents

Thienyl compounds have emerged as potent anticancer agents, often targeting key signaling pathways involved in cell proliferation and survival.

Case Study: Thienyl-based Kinase Inhibitors

Many kinase inhibitors incorporate a thienyl moiety to interact with the ATP-binding pocket of the target kinase. The SAR of these compounds often revolves around the substitution pattern on the thiophene ring. For instance, in a series of thieno[3,2-b]pyridine-6-carbonitrile inhibitors of Src kinase, replacement of a C-2 phenyl group with a 3,5-substituted thiophene led to improved inhibitory activity.[7]

General SAR for Thienyl Kinase Inhibitors:

-

Position of Linkage: The point of attachment of the thiophene ring to the rest of the molecule is critical. For example, 2-substituted thiophenes often show different activity profiles compared to 3-substituted analogues.

-

Substituents on the Thiophene Ring: The introduction of small alkyl or halo groups can modulate electronic properties and steric interactions within the binding site.

-

Bioisosteric Replacement: The thiophene ring itself can serve as a bioisostere for other aromatic systems, such as pyridine or furan, to optimize activity and selectivity.

Caption: Key SAR considerations for thienyl-based kinase inhibitors.

Anti-inflammatory Drugs

Several commercially available nonsteroidal anti-inflammatory drugs (NSAIDs) feature a thiophene ring, including tiaprofenic acid and tenoxicam.[1][8] These drugs typically function by inhibiting cyclooxygenase (COX) enzymes.[8]

| Drug | Mechanism of Action | Key Structural Feature |

| Tiaprofenic Acid | COX Inhibitor | 2-thienylcarbonyl group attached to a phenylpropionic acid moiety. |

| Tenoxicam | COX Inhibitor | Thienothiazine carboxamide scaffold. |

| Suprofen | COX Inhibitor | 2-thienylcarbonyl group. |

| Zileuton | 5-Lipoxygenase Inhibitor | N-hydroxyurea moiety attached to a benzothiophene ring. |

Table 1: Thiophene-containing Anti-inflammatory Drugs.

The SAR of these compounds often highlights the importance of the acidic moiety (e.g., carboxylic acid) for interacting with the active site of COX enzymes, while the thienyl group contributes to the overall lipophilicity and binding to a hydrophobic channel in the enzyme.

Antipsychotic and Neurological Agents

The lipophilicity of the thiophene ring can facilitate penetration of the blood-brain barrier, making it a valuable scaffold for drugs targeting the central nervous system.[1] Olanzapine, an atypical antipsychotic, features a thieno[2,3-b][1][4]benzodiazepine core.

Case Study: Olanzapine

The SAR of olanzapine and related compounds indicates that the thienobenzodiazepine core is essential for its activity at dopamine and serotonin receptors. Modifications to the piperazine ring can modulate the affinity for different receptor subtypes.

Antiplatelet Agents

Thienopyridine derivatives, such as clopidogrel and prasugrel, are prodrugs that are metabolized in the liver to active metabolites.[9] These active metabolites irreversibly inhibit the P2Y12 subtype of the ADP receptor, thereby preventing platelet aggregation.[9] The thiophene ring is crucial for the metabolic activation of these drugs.[9]

Experimental Protocol: In Vitro Platelet Aggregation Assay

This protocol outlines a method to assess the antiplatelet activity of thienyl compounds.

Materials:

-

Platelet-rich plasma (PRP) from healthy human volunteers

-

Agonist (e.g., adenosine diphosphate - ADP)

-

Test compound (thienyl derivative)

-

Vehicle control (e.g., DMSO)

-

Platelet aggregometer

Procedure:

-

Prepare PRP from citrated whole blood by centrifugation.

-

Pre-incubate the PRP with the test compound or vehicle control at 37°C for a specified time.

-

Add the agonist (ADP) to induce platelet aggregation.

-

Monitor the change in light transmittance using a platelet aggregometer for a set period.

-

Calculate the percentage of inhibition of platelet aggregation relative to the vehicle control.

Causality behind Experimental Choices:

-

PRP provides a source of functional platelets.

-

ADP is a physiological agonist that induces platelet aggregation.

-

The aggregometer measures the extent of aggregation by detecting changes in light transmission as platelets clump together.

-

The percentage inhibition provides a quantitative measure of the compound's antiplatelet activity.

Metabolism and Potential for Bioactivation

While the thiophene ring is a valuable pharmacophore, it is also considered a "structural alert" due to its potential for metabolic bioactivation.[9] Cytochrome P450-dependent metabolism can lead to the formation of reactive electrophilic metabolites, such as thiophene S-oxides and thiophene epoxides.[9] These reactive metabolites can covalently bind to cellular macromolecules, which in some cases can lead to drug-induced toxicity, particularly hepatotoxicity.[9]

A notable example is tienilic acid, a diuretic that was withdrawn from the market due to severe immune-mediated hepatitis.[9]

However, the inclusion of a thiophene moiety does not invariably lead to toxicity.[9] The overall metabolic profile of a drug, including the presence of alternative, less toxic metabolic pathways and effective detoxification mechanisms, plays a crucial role in determining its safety.[9]

Strategies to Mitigate Bioactivation Risk:

-

Structural Modification: Substitution at the C4 and C5 positions of the thiophene ring can influence the metabolic fate. For example, methyl substitution at C5 has been shown to prevent the formation of reactive metabolites in some cases.[9]

-

Introduction of Alternative Metabolic Sites: Incorporating other sites in the molecule that are more readily metabolized can divert metabolism away from the thiophene ring.

Future Perspectives

The thiophene scaffold will undoubtedly continue to be a mainstay in drug discovery. Future research will likely focus on:

-

Novel Synthetic Methodologies: The development of more efficient and regioselective methods for the synthesis of complex thienyl derivatives will enable the exploration of a wider chemical space.

-

Polypharmacology: Designing thienyl compounds that can modulate multiple targets simultaneously holds promise for the treatment of complex diseases such as cancer and neurodegenerative disorders.

-

Targeted Drug Delivery: The incorporation of thienyl-containing drugs into targeted delivery systems could enhance their efficacy and reduce off-target side effects.

Conclusion

The structure-activity relationship of thienyl compounds is a rich and complex field that continues to yield novel therapeutic agents. A thorough understanding of the physicochemical properties of the thiophene ring, its role as a bioisostere, and its metabolic liabilities is essential for the rational design of safe and effective drugs. By leveraging the insights gained from decades of research, medicinal chemists can continue to unlock the full therapeutic potential of this remarkable heterocyclic scaffold.

References

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

-

The Significance of Thiophene in Medicine: A Systematic Review of the Literature. (2023). Cognizance Journal of Multidisciplinary Studies. Retrieved January 24, 2026, from [Link]

-

Valenti, C., et al. (2014). Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology, 27(9), 1479-1499. [Link]

-

Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54. [Link]

-

Robson, F. (2022). Derivatives and Synthesis of Heterocyclic Compound: Thiophene. Research & Reviews: Journal of Medicinal & Organic Chemistry, 9(4). [Link]

-

Therapeutic importance of synthetic thiophene. (n.d.). National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

-

The Thienyl Moiety: Enhancing Peptide Properties for Medicinal Chemistry Applications. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 24, 2026, from [Link]

-

De, S. K., et al. (2011). Design, synthesis, and structure-activity relationship studies of thiophene-3-carboxamide derivatives as dual inhibitors of the c-Jun N-terminal kinase. Bioorganic & Medicinal Chemistry, 19(8), 2582-2588. [Link]

-

Novel Thienyl-Based Tyrosine Kinase Inhibitors for the Treatment of Hepatocellular Carcinoma. (2022). MDPI. Retrieved January 24, 2026, from [Link]

-

Bioisosterism in Medicinal Chemistry. (2012). ResearchGate. Retrieved January 24, 2026, from [Link]

-

Synthesis and Src Kinase Inhibitory Activity of 2-Phenyl- and 2-Thienyl-7-phenylaminothieno[3,2-b]pyridine-6-carbonitriles. (2005). ACS Publications. Retrieved January 24, 2026, from [Link]

-

Medicinal chemistry-based perspective on thiophene and its derivatives: Exploring the structural insights to discover plausible druggable leads. (2024). ResearchGate. Retrieved January 24, 2026, from [Link]

-

Structure Activity Relationships. (n.d.). Drug Design Org. Retrieved January 24, 2026, from [Link]

-

Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzo[6]annulene-scaffold. (n.d.). National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

-

Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. (2021). ACS Publications. Retrieved January 24, 2026, from [Link]

-

Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors. (n.d.). ACS Publications. Retrieved January 24, 2026, from [Link]

-

Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase. (2008). ResearchGate. Retrieved January 24, 2026, from [Link]

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. rroij.com [rroij.com]

- 5. researchgate.net [researchgate.net]

- 6. nbinno.com [nbinno.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. cognizancejournal.com [cognizancejournal.com]

- 9. pubs.acs.org [pubs.acs.org]

Methodological & Application

The Versatile Precursor: Application Notes and Protocols for 2-(2-Thienyl)ethanimidamide Hydrochloride in Drug Discovery

These application notes serve as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 2-(2-Thienyl)ethanimidamide hydrochloride as a versatile precursor in the synthesis of novel bioactive molecules. This document provides not only detailed, field-proven protocols but also the underlying scientific rationale for its application, empowering researchers to harness its full potential in their drug discovery programs.

Introduction: The Strategic Advantage of the 2-(2-Thienyl)ethanimidamide Moiety

In the landscape of medicinal chemistry, the assembly of novel molecular architectures with favorable pharmacological profiles is paramount. 2-(2-Thienyl)ethanimidamide hydrochloride emerges as a valuable building block, strategically combining two key pharmacophoric elements: the thiophene ring and the ethanimidamide (amidine) functional group.

-

The Thiophene Ring: A Privileged Scaffold. The thiophene nucleus is a well-established "privileged pharmacophore" in drug discovery, present in numerous FDA-approved drugs.[1] Its utility stems from its bioisosteric relationship with the phenyl ring, offering similar steric and electronic properties while often improving physicochemical characteristics such as solubility and metabolic stability.[1] The sulfur atom in the thiophene ring can also participate in hydrogen bonding, enhancing drug-receptor interactions.[1]

-

The Amidine Group: A Potent Pharmacophore and Bioisostere. The amidine functional group is a strong base and exists as a protonated amidinium ion at physiological pH. This positive charge allows for strong ionic interactions with biological targets, such as the minor groove of DNA, and the active sites of enzymes like serine proteases.[2][3] Furthermore, the amidine group is a versatile bioisostere for other functionalities, enabling the modulation of a compound's properties to enhance efficacy and reduce off-target effects.

The combination of these two motifs in 2-(2-Thienyl)ethanimidamide hydrochloride provides a ready-to-use scaffold for the synthesis of a diverse library of compounds with potential therapeutic applications in areas such as oncology, infectious diseases, and inflammation.[1][2]

Physicochemical Properties and Handling

While specific experimental data for 2-(2-Thienyl)ethanimidamide hydrochloride is not extensively published, its properties can be estimated based on analogous compounds.

| Property | Estimated Value/Information | Rationale/Source |

| Molecular Formula | C₆H₉ClN₂S | - |

| Molecular Weight | 176.67 g/mol | - |

| Appearance | Likely a white to off-white crystalline solid | Based on similar amidine hydrochlorides. |

| Solubility | Expected to be soluble in water and polar organic solvents like methanol and ethanol. | The hydrochloride salt form enhances aqueous solubility.[2] |

| Stability | Store in a cool, dry place away from moisture. Amidine hydrochlorides are generally stable but can be hygroscopic. | General handling procedures for hydrochloride salts. |

Safety Precautions:

-

Hazard Codes: Based on similar compounds, it may be classified as an irritant (Xi) and harmful (Xn).[4][5]

-

Risk Statements: May cause irritation to the eyes, respiratory system, and skin. Harmful if swallowed, inhaled, or absorbed through the skin.[4][5]

-

Safety Statements: Wear suitable protective clothing, gloves, and eye/face protection. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[4][5]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid generating dust.

Proposed Synthesis of 2-(2-Thienyl)ethanimidamide Hydrochloride

The synthesis of 2-(2-Thienyl)ethanimidamide hydrochloride can be efficiently achieved in a two-step process starting from commercially available thiophene. The key intermediate is 2-thiopheneacetonitrile.

Synthesis of 2-Thiopheneacetonitrile

Two reliable methods for the synthesis of 2-thiopheneacetonitrile are presented below.

Method A: From Thiophene via Chloromethylation [6]

This method involves the chloromethylation of thiophene followed by cyanation.

-

Step 1: Synthesis of 2-Chloromethylthiophene. Thiophene reacts with paraformaldehyde and concentrated hydrochloric acid at a low temperature to yield 2-chloromethylthiophene.[6] The addition of a dehydrating agent like phosphorus trichloride can increase the acid concentration and improve the yield.[6]

-

Step 2: Cyanation. The crude 2-chloromethylthiophene is then reacted with sodium cyanide in a mixed solvent system of water and acetone under heating to produce 2-thiopheneacetonitrile.[6]

Method B: Palladium-Catalyzed Cross-Coupling [7]

This method avoids the use of highly toxic chloromethylating agents.

-

2-Bromothiophene is subjected to a decarboxylation coupling reaction with cyanoacetate in the presence of a palladium catalyst and an organic phosphine ligand in an organic solvent to yield 2-thiopheneacetonitrile.[7]

Conversion of 2-Thiopheneacetonitrile to 2-(2-Thienyl)ethanimidamide Hydrochloride (Pinner Reaction)[3]

The Pinner reaction is a classic and reliable method for converting nitriles to amidines. It proceeds through an imidate intermediate.

Figure 1: Proposed workflow for the synthesis of 2-(2-Thienyl)ethanimidamide hydrochloride.

Protocol 1: Synthesis of 2-(2-Thienyl)ethanimidamide hydrochloride

Materials:

-

2-Thiopheneacetonitrile

-

Anhydrous ethanol

-

Dry hydrogen chloride gas

-

Anhydrous diethyl ether

-

Ammonia solution in ethanol (e.g., 2M)

-

Round-bottom flasks, magnetic stirrer, gas dispersion tube, ice bath, filtration apparatus

Procedure:

Part A: Preparation of Ethyl 2-(2-thienyl)ethanimidate hydrochloride (Pinner Salt)

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet tube, and a drying tube, dissolve 2-thiopheneacetonitrile (1 equivalent) in anhydrous ethanol (approximately 2-3 M concentration).

-

HCl Gas Introduction: Cool the solution in an ice bath. Bubble dry hydrogen chloride gas through the solution with vigorous stirring. The reaction is exothermic. Monitor the reaction progress by TLC until the starting nitrile is consumed.

-

Isolation of the Pinner Salt: Upon completion, stopper the flask and store it in a refrigerator (or at 0-4°C) overnight to allow for complete precipitation of the imidate hydrochloride. Collect the crystalline product by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum.

Part B: Conversion to 2-(2-Thienyl)ethanimidamide hydrochloride

-

Ammonolysis: Suspend the dried ethyl 2-(2-thienyl)ethanimidate hydrochloride in anhydrous ethanol in a round-bottom flask.

-

Addition of Ammonia: To this suspension, add a solution of ammonia in ethanol (2-3 equivalents) dropwise at room temperature.

-

Reaction Monitoring: Stir the mixture at room temperature. The reaction progress can be monitored by the dissolution of the solid imidate and the subsequent precipitation of ammonium chloride. The reaction is typically complete within a few hours.

-

Work-up and Isolation: Filter the reaction mixture to remove ammonium chloride. Concentrate the filtrate under reduced pressure to yield the crude 2-(2-Thienyl)ethanimidamide hydrochloride. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether).

Applications in Drug Discovery: A Precursor for Heterocyclic Scaffolds

2-(2-Thienyl)ethanimidamide hydrochloride is an excellent starting material for the synthesis of various heterocyclic compounds that are of significant interest in medicinal chemistry.[8]

Synthesis of Substituted 1,2,4-Triazoles

1,2,4-Triazoles are a class of heterocycles with a broad spectrum of biological activities. A general and highly regioselective one-pot synthesis can be employed.[9][10]

Figure 2: General workflow for the synthesis of 1,2,4-triazoles from an amidine precursor.

Protocol 2: One-Pot Synthesis of a 1,3,5-Substituted 1,2,4-Triazole

Materials:

-

2-(2-Thienyl)ethanimidamide hydrochloride

-

A selected carboxylic acid (R1-COOH)

-

A selected monosubstituted hydrazine (R2-NHNH2)

-

A suitable high-boiling solvent (e.g., DMF, NMP)

-

Appropriate work-up and purification reagents

Procedure:

-

Reaction Setup: To a solution of the carboxylic acid (1 equivalent) in the chosen solvent, add the 2-(2-Thienyl)ethanimidamide hydrochloride (1 equivalent) and the monosubstituted hydrazine (1.1 equivalents).

-

Reaction Conditions: Heat the reaction mixture at an elevated temperature (e.g., 120-150°C) and monitor the progress by TLC.

-

Work-up and Purification: After completion, cool the reaction mixture to room temperature and pour it into water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Synthesis of Substituted Imidazoles

Imidazoles are another important class of heterocycles with diverse pharmacological properties. Amidines can be used to construct the imidazole ring.

Potential Therapeutic Targets:

The structural motifs within 2-(2-Thienyl)ethanimidamide hydrochloride suggest its derivatives could target a range of biological molecules:

-

DNA Minor Groove Binders: The planar aromatic thiophene ring coupled with the cationic amidine group makes these compounds potential DNA minor groove binders, a strategy employed by some anticancer and antimicrobial agents.[2]

-

Enzyme Inhibitors: The amidine group can mimic the guanidinium group of arginine, making it a potential inhibitor of enzymes that recognize arginine, such as certain proteases and kinases.[3]

-

Receptor Agonists/Antagonists: The thiophene ring can interact with various receptors, and the overall structure can be tailored to act as an agonist or antagonist for specific targets.[1]

Conclusion

2-(2-Thienyl)ethanimidamide hydrochloride is a high-potential precursor for drug discovery, offering a convergent and versatile route to novel heterocyclic compounds. Its synthesis from readily available starting materials and its strategic combination of a privileged thiophene scaffold and a potent amidine pharmacophore make it an attractive tool for medicinal chemists. The protocols and application notes provided herein are intended to facilitate the exploration of this promising chemical entity in the ongoing quest for new and effective therapeutic agents.

References

-

Smolko, A. et al. Amidine- and Amidoxime-Substituted Heterocycles: Synthesis, Antiproliferative Evaluations and DNA Binding. Molecules24 , 2933 (2019). [Link]

- CN104513225A - Prepar

- CN104447679A - 2-thiopheneacetonitrile and 2-thiopheneethylamine preparing method.

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Med. Chem.15 , 25-50 (2024). [Link]

-

Direct B–H Activation of Carborane Clusters via Synergistic LMCT and HAT Photocatalysis. J. Am. Chem. Soc.146 , 1, 626–636 (2024). [Link]

-

Amidine synthesis by imidoylation. Organic Chemistry Portal. [Link]

-

Aly, A. A. et al. Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. ARKIVOC2018 , vi, 85-138 (2018). [Link]

-

2-tert-BUTOXYCARBONYLOXYIMINO-2-PHENYLACETONITRILE. Organic Syntheses59 , 2 (1979). [Link]

-

Small Molecules Incorporating Privileged Amidine Moiety as Potential Hits Combating Antibiotic-Resistant Bacteria. Pharmaceuticals16 , 1040 (2023). [Link]

-

Amidine Syntheses from Classic to Contemporary for Medicinal Lead Compounds and Natural Products. Molecules28 , 7421 (2023). [Link]

-

Rapid Synthesis of 1,3,5-Substituted 1,2,4-Triazoles from Carboxylic Acids, Amidines, and Hydrazines. J. Org. Chem.76 , 6, 2296–2300 (2011). [Link]

-

The pharmacology of 2-(ethylamino)-2-(2-thienyl)-cyclohexanone-HCl (CI-634). J. Pharmacol. Exp. Ther.168 , 1, 171-9 (1969). [Link]

-

Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis. Molecules24 , 2933 (2019). [Link]

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Med. Chem.15 , 25-50 (2024). [Link]

-

Structure–Activity Studies with Bis-Amidines That Potentiate Gram-Positive Specific Antibiotics against Gram-Negative Pathogens. ACS Infect. Dis.7 , 11, 3298–3308 (2021). [Link]

-

Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Front. Chem.10 , 982288 (2022). [Link]

-

Bioactivation Potential of Thiophene-Containing Drugs. Chem. Res. Toxicol.32 , 7, 1237–1254 (2019). [Link]

-

THIOPHENE-2-ETHYLAMINE. Chemical LAND21. [Link]

-

Amidine. Wikipedia. [Link]

-

Synthesis of amidines. Organic Chemistry Portal. [Link]

-

Synthesis of 3,4,5-Trisubstituted 1,2,4-Triazoles via I2-Catalyzed Cycloaddition of Amidines with Hydrazones. Org. Lett.17 , 11, 2854–2857 (2015). [Link]

-

The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Cognizance Journal of Multidisciplinary Studies3 , 10, 10-20 (2023). [Link]

-

19.7 Reduction via Thioacetals. YouTube. [Link]

-

Reduction of Derivatives of α-Arylidene-α-(2-Thiazolyl)acetonitrile with Lithium Aluminum Hydride. Chem. Heterocycl. Compd.42 , 10, 1318–1322 (2006). [Link]

-

Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry10 , (2022). [Link]

-

Structures of important thiophene-based drugs. ResearchGate. [Link]

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Amidine- and Amidoxime-Substituted Heterocycles: Synthesis, Antiproliferative Evaluations and DNA Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. 2-Thiopheneacetonitrile | 20893-30-5 [chemicalbook.com]

- 5. 2-噻吩乙腈 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. CN104513225A - Preparation method of 2-thiopheneacetonitrile - Google Patents [patents.google.com]

- 7. CN104447679A - 2-thiopheneacetonitrile and 2-thiopheneethylamine preparing method - Google Patents [patents.google.com]

- 8. Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis | MDPI [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(2-Thienyl)ethanimidamide Hydrochloride

Welcome to the technical support center for the synthesis of 2-(2-thienyl)ethanimidamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during this synthesis. The following question-and-answer format directly addresses specific issues you may encounter in your experiments, providing not just solutions but also the scientific reasoning behind them.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: I am seeing a significant amount of 2-(2-thienyl)acetamide in my crude product. What is the likely cause and how can I prevent it?

A1: The presence of 2-(2-thienyl)acetamide as a byproduct is a common issue in the synthesis of 2-(2-thienyl)ethanimidamide hydrochloride, which is typically prepared via the Pinner reaction.[1][2] The formation of the acetamide is primarily due to the hydrolysis of either the intermediate Pinner salt (an alkyl imidate hydrochloride) or the final ethanimidamide product.[1][3]

Causality and Prevention:

-

Moisture Contamination: The Pinner reaction is highly sensitive to water.[2] Any moisture present in the starting materials (2-thiopheneacetonitrile, alcohol), solvent, or reaction atmosphere will lead to the hydrolysis of the reactive intermediates.

-

Troubleshooting Protocol:

-